molecular formula C10H5BrO3 B13133252 p-Bromophenyl maleic anhydride

p-Bromophenyl maleic anhydride

Cat. No.: B13133252
M. Wt: 253.05 g/mol
InChI Key: QSRWUTZIFFGYBJ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)furan-2,5-dione is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a bromophenyl group at the 3-position and two carbonyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)furan-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzoyl chloride with maleic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired furan-2,5-dione structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)furan-2,5-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water).

Major Products:

    Substitution: 3-(4-substituted phenyl)furan-2,5-dione.

    Reduction: 3-(4-bromophenyl)furan-2,5-diol.

    Oxidation: Furan-2,5-dicarboxylic acid.

Scientific Research Applications

3-(4-Bromophenyl)furan-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

    Chemical Biology: It is employed in the study of enzyme inhibitors and as a probe for biological assays.

    Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)furan-2,5-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the furan-2,5-dione moiety can form covalent bonds with nucleophilic residues, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

    3-(4-Chlorophenyl)furan-2,5-dione: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Methylphenyl)furan-2,5-dione: Similar structure but with a methyl group instead of bromine.

    3-(4-Nitrophenyl)furan-2,5-dione: Similar structure but with a nitro group instead of bromine.

Uniqueness: 3-(4-Bromophenyl)furan-2,5-dione is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other substituents. The bromine atom also influences the compound’s electronic properties, making it suitable for applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C10H5BrO3

Molecular Weight

253.05 g/mol

IUPAC Name

3-(4-bromophenyl)furan-2,5-dione

InChI

InChI=1S/C10H5BrO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-5H

InChI Key

QSRWUTZIFFGYBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)OC2=O)Br

Origin of Product

United States

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